![molecular formula C6H3Cl2N3 B3020292 3,7-Dichloropyrazolo[1,5-a]pyrimidine CAS No. 1784924-19-1](/img/structure/B3020292.png)
3,7-Dichloropyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dichloropyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolopyrimidine family, a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The pyrazolopyrimidine scaffold is a fused heterocyclic system that resembles the purine nucleoside base structure, which is a part of DNA and RNA. This structural similarity to purine bases allows these compounds to interact with various biological targets, making them of interest in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. One approach involves a domino reaction of 3-chlorochromones with electron-rich aminoheterocycles, leading to the formation of pyrazolo[3,4-b]pyridines and related structures . Another method includes the glycosylation of halogenated or substituted allopurinol derivatives, which are then transformed into various 3-substituted allopurinol nucleosides . Additionally, the reaction of amino-pyrazoles with acetylacetone or ethyl acetoacetate yields pyrazolo[1,5-a]pyrimidine derivatives . Regioselective synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives has also been reported, utilizing reactions with cinnamonitriles and enaminones under controlled conditions . Furthermore, the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones has been used to synthesize hydroxy-phenyl-diazenylpyrazolo[1,5-a]pyrimidine dione derivatives .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated using various spectroscopic techniques and, in some cases, single-crystal X-ray diffraction. For instance, the structural assignments of certain nucleoside derivatives were made based on spectral studies and confirmed by X-ray analysis . The crystal structure of 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine revealed a hydrogen-bonded chain of rings, while 3,7-diamino-2,5-dimethylpyrazolo[1,5-a]pyrimidine monohydrate formed a hydrogen-bonded framework structure .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions that are useful in further synthetic modifications. For example, they can react with ω-bromoacetophenones to yield pyrazolo[3,4-b]pyridine derivatives . They can also undergo condensation reactions with heterocyclic amines and cyanoacetamide to form new pyrazolo[1,5-a]pyrimidine and related derivatives . The reactivity of these compounds allows for the introduction of various functional groups, which can significantly alter their biological activity and physicochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. Some derivatives exhibit strong fluorescence and significant ecto-5'-nucleotidase inhibitory properties . The introduction of various substituents can lead to compounds with potent biological activities, including antiviral, antitumor, and anti-leukemia effects . Theoretical studies, such as Density Functional Theory (DFT), have been used to optimize structures and compute energies, vibrational frequencies, and NMR shielding tensors, providing insights into the properties of these compounds .
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of inhibitors of mitogen-activated protein kinase-activated protein kinase 2 , suggesting potential targets in the MAPK pathway.
Mode of Action
Given its potential role in inhibiting protein kinases , it may interact with its targets by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream proteins.
Safety and Hazards
Orientations Futures
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry and are seen as a promising area for future research . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Propriétés
IUPAC Name |
3,7-dichloropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFACUQHIAIREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Cl)N=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3020209.png)
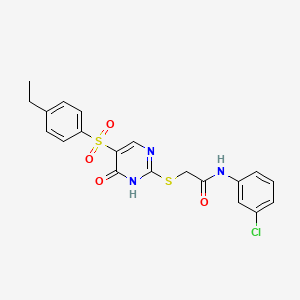
![N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020211.png)

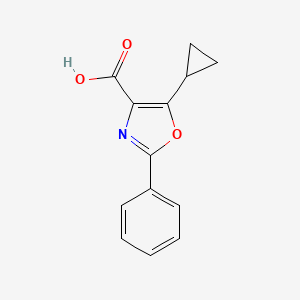
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B3020215.png)
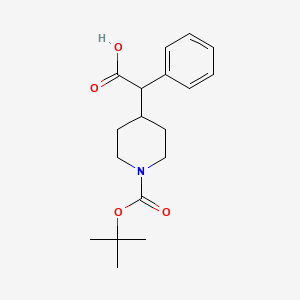
![4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B3020220.png)
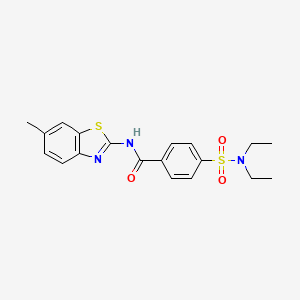
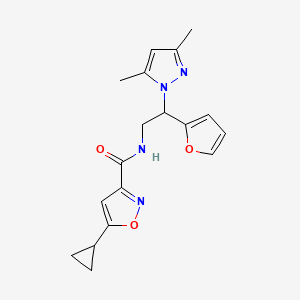
![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3020225.png)
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate](/img/structure/B3020228.png)
![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B3020230.png)
![Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride](/img/structure/B3020231.png)